2-(2-chlorophenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S/c1-12-17(26-22-21-12)18(25)23-8-6-13(7-9-23)11-20-16(24)10-14-4-2-3-5-15(14)19/h2-5,13H,6-11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJUHSYSATUKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a novel derivative with potential biological activities, particularly in the realm of anticancer and antimicrobial properties. Its structure incorporates a thiadiazole moiety, which has been recognized for its diverse pharmacological effects.

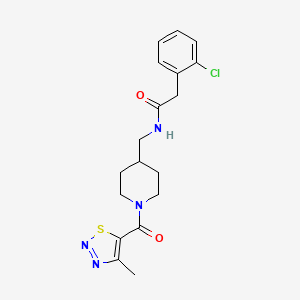

Chemical Structure

The compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its effectiveness against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- Cytotoxicity Testing : The cytotoxic effects were assessed using the MTT assay, revealing an IC50 value indicative of potent activity. For instance, related thiadiazole derivatives have shown IC50 values as low as against MCF-7 cells .

- Mechanism of Action : The mechanism involves inducing cell cycle arrest at the S and G2/M phases, alongside increasing the Bax/Bcl-2 ratio and activating caspase 9 pathways, which are critical for apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial efficacy. Various studies have shown that thiadiazole derivatives can exhibit significant activity against bacterial pathogens.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to the one have demonstrated MIC values ranging from to , indicating strong antibacterial properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiadiazole derivatives, including those with piperidine linkages, showed enhanced anticancer activity. This was attributed to their ability to disrupt cellular processes in cancer cells effectively. The results indicated that compounds with chlorophenyl substitutions had superior activity compared to others .

| Compound | Cell Line | IC50 Value () | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Cell cycle arrest at G2/M |

| 4i | HepG2 | 9.6 | Apoptosis via caspase activation |

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin. This highlights the potential for developing combination therapies to enhance efficacy against resistant strains .

| Compound | Pathogen | MIC () |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Staphylococcus epidermidis | 0.25 |

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity: Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticonvulsant properties. For instance, derivatives of thiadiazole have been synthesized and tested for their efficacy against seizures in animal models. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been linked to enhanced anticonvulsant activity .

Antitumor Activity: Thiadiazole derivatives have shown promising results in cancer research. A study highlighted the anti-breast cancer efficacy of thiazole-pyridine hybrids against various cancer cell lines, indicating that modifications to the thiadiazole structure can lead to improved anticancer properties . The compound's structural features may contribute to its ability to inhibit tumor growth by affecting cellular mechanisms involved in proliferation and apoptosis.

Case Studies and Research Findings

Case Study 1: Anticonvulsant Screening

A series of thiadiazole derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. Among these, compounds with 2-chlorophenyl substitutions exhibited superior protective effects compared to standard anticonvulsants like sodium valproate .

Case Study 2: Antitumor Efficacy

In vitro studies on thiazole-pyridine hybrids demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiadiazole ring enhance the anti-proliferative effects against cancer cell lines .

Data Table: Summary of Research Findings on Thiadiazole Derivatives

| Compound Structure | Activity Type | Key Findings |

|---|---|---|

| Thiadiazole with chlorophenyl group | Anticonvulsant | High efficacy in MES and PTZ tests |

| Thiazole-pyridine hybrid | Antitumor | Significant cytotoxicity against MCF-7 cells |

| Various substituted thiadiazoles | General pharmacology | Enhanced activity with electron-withdrawing groups |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on key functional groups:

Key Observations:

- Aromatic Substitution: The target compound’s 2-chlorophenyl group differs from the 4-chlorophenyl or 3,4-dichlorophenyl substituents in analogs .

- Heterocyclic Moieties: The 1,2,3-thiadiazole in the target compound contrasts with 1,3,4-thiadiazole () or thiazole ().

Physical and Spectroscopic Properties

Comparative data for melting points and spectroscopic signatures:

Analysis:

- The absence of para-substituents in the target compound’s phenyl ring may lower its melting point compared to 4g or 5a (203–228°C), as para-substituted analogs often exhibit higher symmetry and crystallinity .

- IR spectra of analogs highlight consistent NH and C=O stretches (~3240–3290 cm⁻¹ and ~1670–1680 cm⁻¹), suggesting similar hydrogen-bonding tendencies in the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,3-thiadiazole and piperidin-4-ylmethyl moieties in this compound?

- Methodological Answer : The 1,2,3-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C for 3 hours), as demonstrated for analogous thiadiazole derivatives . For the piperidin-4-ylmethyl group, acylation of piperidine-4-carbinamine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in dichloromethane, followed by purification via normal-phase chromatography (ethyl acetate/hexane gradients), is effective .

Q. How can researchers optimize reaction yields for the coupling of the 2-(2-chlorophenyl)acetamide fragment to the thiadiazole-piperidine scaffold?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to screen variables like temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., HOBt/EDCI for amide coupling). Central Composite Design (CCD) models can identify optimal conditions, reducing experimental runs by 40–60% while maximizing yield .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use FTIR to validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹). ¹H/¹³C NMR should confirm aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and piperidine CH₂ groups (δ 2.5–3.5 ppm). HRMS ensures molecular weight accuracy (±1 ppm) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer : Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases). Combine with HOMO-LUMO analysis (Gaussian 09 at B3LYP/6-31G* level) to assess electron donor/acceptor properties, correlating with observed IC₅₀ values .

Q. What experimental and computational approaches resolve contradictions in reported antimicrobial vs. anticancer activities of analogous acetamide derivatives?

- Methodological Answer : Conduct SAR profiling by synthesizing analogs with substituent variations (e.g., replacing 4-methyl-thiadiazole with oxadiazole). Pair with transcriptomic analysis (RNA-seq) on treated cancer vs. bacterial cells to identify divergent mechanistic pathways. Computational MD simulations (AMBER) can clarify binding mode differences .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

- Methodological Answer : Use radiolabeling (¹⁴C-acetamide tracer) to track absorption/distribution in rodent models. Apply PBPK modeling (GastroPlus) to predict clearance rates and optimize dosing regimens. Validate via LC-MS/MS quantification of plasma and tissue samples .

Q. What strategies mitigate metabolic instability of the thiadiazole moiety in preclinical models?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiadiazole 4-position to reduce oxidative degradation. Test stability in liver microsomes (human/rat) and use QSAR models to prioritize derivatives with enhanced metabolic half-lives (>2 hours) .

Methodological Design Tables

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.